
N-(5-oxopyrrolidin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-oxopyrrolidin-3-yl)prop-2-enamide is a versatile chemical compound with significant potential in various scientific research applications. This compound is characterized by its unique structural properties and reactivity, making it valuable in fields such as drug development, polymer synthesis, and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)prop-2-enamide typically involves the reaction of 5-oxopyrrolidine with prop-2-enamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process may include optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-oxopyrrolidin-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-oxopyrrolidin-3-yl)prop-2-enoic acid, while reduction could produce N-(5-hydroxypyrrolidin-3-yl)prop-2-enamide .
Wissenschaftliche Forschungsanwendungen
N-(5-oxopyrrolidin-3-yl)prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(5-oxopyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(5-oxopyrrolidin-3-yl)prop-2-enamide include:
Uniqueness
Its ability to undergo various chemical transformations and its versatility in scientific research make it a valuable compound in multiple fields.
Eigenschaften
Molekularformel |
C7H10N2O2 |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N-(5-oxopyrrolidin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C7H10N2O2/c1-2-6(10)9-5-3-7(11)8-4-5/h2,5H,1,3-4H2,(H,8,11)(H,9,10) |
InChI-Schlüssel |
WUANFSSGQPUZDF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1CC(=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



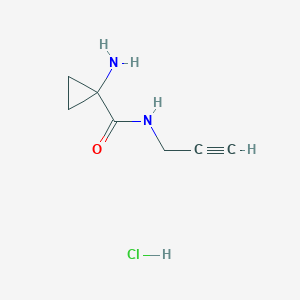

![N-{[4-(1-aminoethyl)phenyl]methyl}-1,2,3,4-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B15305730.png)

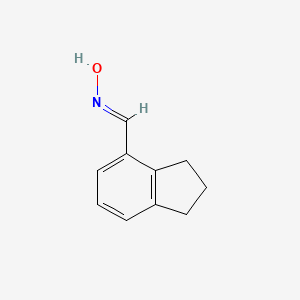
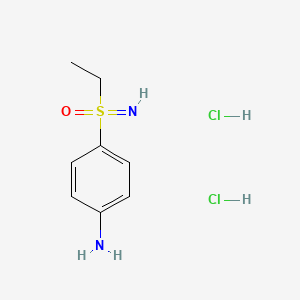
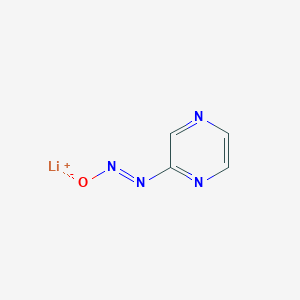
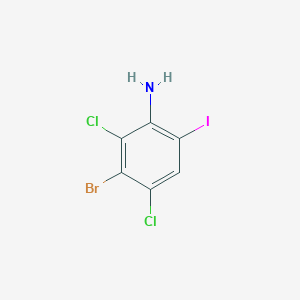
![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)

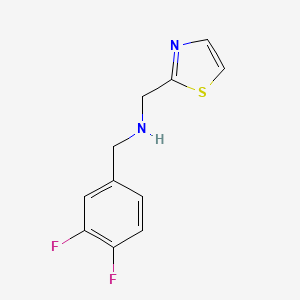
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15305789.png)
